4-((3,4-Dimethylquinolin-8-yl)amino)butan-2-one
CAS No.: 92869-89-1
Cat. No.: VC15933663
Molecular Formula: C15H18N2O
Molecular Weight: 242.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 92869-89-1 |
|---|---|
| Molecular Formula | C15H18N2O |
| Molecular Weight | 242.32 g/mol |
| IUPAC Name | 4-[(3,4-dimethylquinolin-8-yl)amino]butan-2-one |
| Standard InChI | InChI=1S/C15H18N2O/c1-10-9-17-15-13(12(10)3)5-4-6-14(15)16-8-7-11(2)18/h4-6,9,16H,7-8H2,1-3H3 |
| Standard InChI Key | IISIOOXSWPOTQG-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CN=C2C(=C1C)C=CC=C2NCCC(=O)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
4-((3,4-Dimethylquinolin-8-yl)amino)butan-2-one (C₁₃H₁₆N₂O) consists of a quinoline core substituted with methyl groups at the 3- and 4-positions, an amino group at the 8-position, and a butan-2-one moiety (Fig. 1). The quinoline scaffold, a bicyclic system merging benzene and pyridine rings, is known for its electronic heterogeneity, enabling interactions with biological targets through π-π stacking and hydrogen bonding .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₆N₂O |
| Molecular Weight | 240.29 g/mol |
| Boiling Point (pred.) | ~445°C |
| LogP (pred.) | 2.8 ± 0.5 |
The butan-2-one group introduces a ketone functionality, which may participate in redox reactions or serve as a hydrogen bond acceptor. The 3,4-dimethylquinoline moiety enhances lipophilicity, potentially improving membrane permeability compared to unsubstituted quinolines .
Synthesis and Reactivity
Synthetic Routes
While no explicit synthesis for 4-((3,4-Dimethylquinolin-8-yl)amino)butan-2-one is documented, analogous quinoline derivatives are typically synthesized via:
-
Skraup or Doebner-Miller reactions for quinoline core formation .
-
Friedel-Crafts alkylation to introduce methyl groups at specific positions.
-
Nucleophilic aromatic substitution for amino group installation, often using ammonia or amines under catalytic conditions .
A plausible route involves:
-
Step 1: Synthesis of 3,4-dimethylquinolin-8-amine via cyclization of aniline derivatives with glycerol and sulfuric acid, followed by methylation.
-
Step 2: Condensation with ethyl acetoacetate to append the butan-2-one group, utilizing a Dean-Stark trap for water removal .
Reactivity Profile
The compound’s reactivity is governed by three key sites:
-
Quinoline Nitrogen: May coordinate metals or protonate under acidic conditions.
-
Amino Group: Susceptible to acylation or alkylation, enabling prodrug strategies.
-
Ketone: Participates in nucleophilic additions (e.g., Grignard reactions) or reductions to secondary alcohols .
Biological Activity and Mechanisms
NF-κB Pathway Modulation
Oxazine-quinoline hybrids, such as 2-((2-acetyl-6,6-dimethyl-4-phenyl-5,6-dihydro-2H-1,2-oxazin-3-yl)methyl)isoindoline-1,3-dione (API), inhibit NF-κB signaling by suppressing IκB phosphorylation . While 4-((3,4-Dimethylquinolin-8-yl)amino)butan-2-one lacks the oxazine ring, its quinoline core and ketone group may similarly interfere with kinase activity, warranting investigation into its anti-inflammatory and anticancer potential.
Physicochemical Properties
Solubility and Stability
Predicted solubility in aqueous media is low (~0.1 mg/mL at pH 7.4) due to the hydrophobic quinoline core. Stability studies of related compounds suggest susceptibility to photodegradation, necessitating storage in amber vials under inert atmospheres .
Table 2: Comparative Analysis of Quinoline Derivatives
Future Directions
Targeted Modifications
-
Carboxylic Acid Derivatives: Introducing a carboxyl group at the ketone position could improve water solubility via salt formation.
-
Heterocyclic Fusion: Merging the quinoline core with triazoles or pyrimidines may enhance binding to enzymatic pockets .
Preclinical Studies
Priority investigations should include:
-
In vitro cytotoxicity assays against HepG2 and Vero cell lines.
-
Pharmacokinetic profiling to assess oral bioavailability and metabolic stability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume